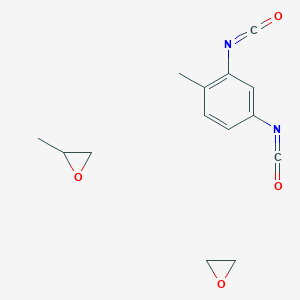
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a type of polymer that has gained significant attention in scientific research due to its unique properties. This polymer is commonly referred to as polyurethane and is widely used in various applications, including coatings, adhesives, foams, and elastomers. Polyurethane is formed by the reaction of diisocyanates with polyols, resulting in a highly cross-linked and durable material.
Wirkmechanismus
Polyurethane acts as a barrier between the environment and the substrate. The polymer forms a highly cross-linked and durable material that provides mechanical strength and chemical resistance. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.
Biochemische Und Physiologische Effekte
Polyurethane has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that polyurethane can release toxic chemicals, such as isocyanates, during its synthesis and use. These toxic chemicals can cause respiratory problems and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Polyurethane has several advantages for use in lab experiments, including its mechanical strength, chemical resistance, and durability. However, polyurethane can be difficult to handle and requires specialized equipment and training for its synthesis and use. Polyurethane can also release toxic chemicals during its synthesis and use, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of polyurethane. One area of research is the development of new polyurethane formulations with improved properties, such as increased mechanical strength, chemical resistance, and biocompatibility. Another area of research is the development of new methods for the synthesis and processing of polyurethane, which can reduce the release of toxic chemicals and improve the efficiency of the reaction. Additionally, the use of polyurethane in biomedical engineering applications, such as tissue engineering and drug delivery, is an area of growing interest and requires further research.
Synthesemethoden
Polyurethane is synthesized by the reaction of diisocyanates with polyols. The reaction is exothermic and results in the formation of a highly cross-linked and durable material. The reaction can be catalyzed by various catalysts, including tertiary amines, organometallic compounds, and Lewis acids. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.
Wissenschaftliche Forschungsanwendungen
Polyurethane has been extensively studied for its applications in various fields, including biomedical engineering, coatings, adhesives, and foams. In biomedical engineering, polyurethane has been used for the development of artificial organs, prosthetic devices, and drug delivery systems. Polyurethane coatings have been used for corrosion protection, while polyurethane adhesives have been used for bonding various materials. Polyurethane foams have been used for insulation and cushioning.
Eigenschaften
CAS-Nummer |
103458-32-8 |
|---|---|
Produktname |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
HLAOLBHNYWEARA-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
Kanonische SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
Andere CAS-Nummern |
60787-82-8 |
Synonyme |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




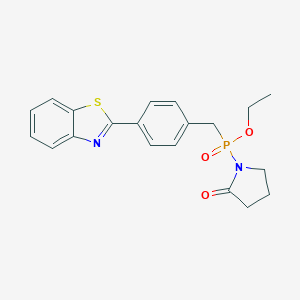
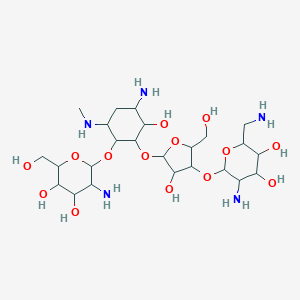
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
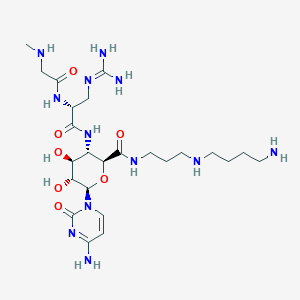



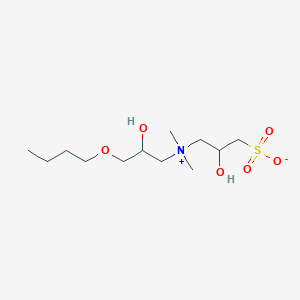
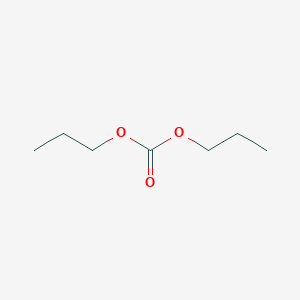
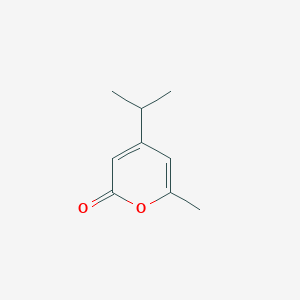
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

